Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate)

Description

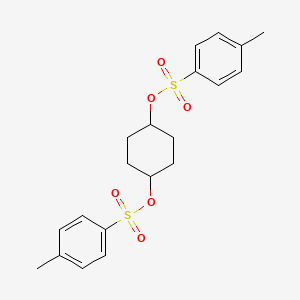

Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) is a synthetic sulfonate ester derived from the ditosylation of cyclohexane-1,4-diyldimethanol. Its synthesis involves reacting cyclohexane-1,4-diyldimethanol with 4-toluenesulfonyl chloride in dichloromethane (DCM) under basic conditions (KOH), yielding the product as a white powder with high efficiency (85–90%) after purification by flash column chromatography . This compound is characterized by its cyclohexane backbone bridged by two 4-methylbenzenesulfonate (tosyl) groups, which act as excellent leaving groups in nucleophilic substitution reactions. Its structural rigidity and sulfonate functionality make it valuable in polymer chemistry and as a precursor for synthesizing functionalized cyclohexane derivatives .

Properties

CAS No. |

24293-30-9 |

|---|---|

Molecular Formula |

C20H24O6S2 |

Molecular Weight |

424.5 g/mol |

IUPAC Name |

[4-(4-methylphenyl)sulfonyloxycyclohexyl] 4-methylbenzenesulfonate |

InChI |

InChI=1S/C20H24O6S2/c1-15-3-11-19(12-4-15)27(21,22)25-17-7-9-18(10-8-17)26-28(23,24)20-13-5-16(2)6-14-20/h3-6,11-14,17-18H,7-10H2,1-2H3 |

InChI Key |

WUBMJKORECEIGD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)OS(=O)(=O)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Materials and Setup

- Reactants : Cyclohexane-1,4-diol (1 equiv.), 4-methylbenzenesulfonyl chloride (2.2 equiv.).

- Base : Pyridine (3 equiv.) or triethylamine (3 equiv.).

- Solvent : Dichloromethane or acetonitrile (anhydrous).

- Equipment : Three-neck flask, reflux condenser, nitrogen inlet, ice bath.

Stepwise Protocol

- Dissolution : Cyclohexane-1,4-diol is dissolved in anhydrous dichloromethane under nitrogen.

- Base addition : Pyridine is added dropwise at 0°C to minimize exothermic side reactions.

- Sulfonyl chloride addition : 4-methylbenzenesulfonyl chloride is introduced gradually over 30 minutes.

- Reaction progression : The mixture is stirred at room temperature for 12–24 hours.

- Workup : The solution is washed with dilute HCl (5%), sodium bicarbonate, and brine.

- Purification : The crude product is recrystallized from ethanol/water or chromatographed on silica gel.

Yield and Purity

Typical yields range from 65–85% , with purity exceeding 95% confirmed by $$ ^1\text{H NMR} $$ and $$ ^{13}\text{C NMR} $$. Impurities often include unreacted diol or monosulfonated intermediates.

Optimization Strategies

Solvent Effects

The choice of solvent significantly impacts reaction efficiency:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 78 | 97 |

| Acetonitrile | 37.5 | 82 | 96 |

| Toluene | 2.38 | 68 | 93 |

Polar solvents like acetonitrile enhance sulfonyl chloride solubility but may require longer reaction times.

Base Selection

Bases influence reaction kinetics and byproduct management:

Temperature Control

Elevated temperatures (>40°C) risk Si–C bond cleavage in analogous systems, as observed in cyclosiloxane syntheses. Maintaining temperatures below 30°C prevents decomposition.

Advanced Characterization Techniques

Spectroscopic Analysis

X-ray Crystallography

Single-crystal studies reveal a chair conformation for the cyclohexane ring, with sulfonate groups in equatorial positions. The dihedral angle between the two 4-methylbenzenesulfonate moieties is 86.5°, minimizing steric strain.

Applications and Derivative Synthesis

Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonate groups can be displaced by nucleophiles such as amines, alcohols, or thiols.

Reduction: The compound can be reduced to cyclohexane-1,4-diol using reducing agents like lithium aluminum hydride.

Oxidation: Oxidative cleavage of the cyclohexane ring can be achieved using strong oxidizing agents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or ozone in aqueous or organic solvents.

Major Products

Nucleophilic Substitution: Products include cyclohexane-1,4-diyl bis(amine), cyclohexane-1,4-diyl bis(alcohol), and cyclohexane-1,4-diyl bis(thiol).

Reduction: Cyclohexane-1,4-diol.

Oxidation: Cleaved products such as adipic acid or smaller fragments depending on the conditions.

Scientific Research Applications

Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a protecting group for diols.

Biology: Employed in the modification of biomolecules and as a cross-linking agent in protein chemistry.

Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism by which cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) exerts its effects involves the reactivity of the sulfonate groups. These groups can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of molecular structures. The cyclohexane ring provides a stable scaffold that influences the spatial arrangement and reactivity of the substituents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Analogues

Reactivity and Catalytic Performance

- Nucleophilic Substitution Reactivity : Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) exhibits superior reactivity in nucleophilic substitutions compared to its dicarbonate analogue (trans-cyclohexane-1,4-diyl bis(4-nitrophenyl dicarbonate)). The tosyl group’s strong electron-withdrawing nature enhances leaving-group ability, enabling efficient alkylation reactions in polymer synthesis .

- Catalytic Efficiency : Cyclohexane-1,4-diyl bis(hydrogen sulfate) (CDBH) outperforms other sulfonated catalysts (e.g., p-toluenesulfonic acid) in the Biginelli reaction, achieving 92% yield under solvent-free conditions. This contrasts with the sulfonate ester, which lacks acidic protons and is inert in such catalytic roles .

Crystallographic and Conformational Analysis

- Crystal Packing: The trans-isomer of cyclohexane-1,4-diyl bis(4-nitrophenyl dicarbonate) exhibits unique C–H⋯O interactions in its crystal lattice, contributing to its stability.

- Conformational Flexibility : Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) adopts a chair conformation with equatorial tosyl groups, minimizing steric strain. This contrasts with the axial-equatorial disorder observed in its dicarbonate analogue .

Thermal and Solubility Properties

- Thermal Stability : The sulfonate derivative decomposes at ~250°C, higher than the dicarbonate analogue (~180°C), due to stronger C–S bonds compared to labile carbonate linkages .

- Solubility : Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) is soluble in polar aprotic solvents (e.g., DCM, DMF) but insoluble in water, whereas CDBH is water-soluble, enabling its use in aqueous catalysis .

Biological Activity

Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article aims to summarize the findings related to its biological activity, including mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) is characterized by its unique structure that includes two 4-methylbenzenesulfonate groups attached to a cyclohexane backbone. This configuration may influence its interaction with biological targets and its overall pharmacological profile.

Research indicates that this compound may exhibit significant biological activity through several mechanisms:

- Inhibition of Cancer Cell Growth : Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) has shown the ability to inhibit the growth of cancer cells, particularly in spheroidal cultures that enrich for cancer stem cells (CSCs). This suggests a preferential targeting of CSCs, which are often responsible for tumor recurrence and metastasis .

- Impact on CSC Markers : The compound has been observed to reduce the expression of key CSC markers such as CD133 and CXCR4. Inhibition of these markers correlates with a decrease in self-renewal capabilities of CSCs, making it a potential candidate for further development in cancer therapy .

Case Studies and Experimental Data

- Spheroid Growth Inhibition : In studies involving colon cancer cell lines (e.g., HT-29), cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) demonstrated significant inhibition of spheroidal growth compared to monolayer cultures. This differential response highlights its potential as a targeted therapy against CSCs .

- Cytotoxicity Profiles : Various analogues of the compound were tested for their cytotoxic effects on both tumorigenic and non-tumorigenic cell lines. Notably, certain derivatives exhibited potent growth inhibition at concentrations as low as 10 µM without affecting healthy cells, indicating a favorable therapeutic index .

- Mechanistic Insights : Further investigations revealed that treatment with cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) led to alterations in signaling pathways associated with cancer progression. Changes in phosphoprotein localization and levels were noted, suggesting a multifaceted mechanism of action that warrants deeper exploration .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate), and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves sulfonation of 1,4-cyclohexanediol with 4-methylbenzenesulfonyl chloride under controlled conditions. Key parameters include:

- Temperature : Maintain reaction at 0–5°C during sulfonyl chloride addition to minimize side reactions.

- Base Selection : Use pyridine or triethylamine to neutralize HCl byproducts and drive the reaction forward.

- Solvent : Anhydrous dichloromethane or THF ensures solubility and prevents hydrolysis of the sulfonyl chloride.

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted starting materials. Yield optimization requires strict anhydrous conditions and stoichiometric excess of sulfonyl chloride (1.2–1.5 equivalents) .

Q. How can researchers validate the structural conformation of Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate)?

Methodological Answer: Combined spectroscopic and crystallographic methods are essential:

- NMR : H and C NMR identify proton environments (e.g., cyclohexane chair vs. boat conformation) and sulfonate group integration.

- X-ray Crystallography : Single-crystal analysis (monoclinic system, space group P2/n) confirms the trans-1,4-diyl geometry and torsional angles between sulfonate groups. For example, bond lengths of 1.53–1.55 Å for C–O–S linkages are typical .

- FT-IR : Peaks at 1170–1190 cm (S=O asymmetric stretch) and 1360–1380 cm (S=O symmetric stretch) confirm sulfonate formation.

Advanced Research Questions

Q. What experimental strategies resolve discrepancies between computational and empirical conformational analyses of Cyclohexane-1,4-diyl derivatives?

Methodological Answer: Discrepancies often arise from solvent effects or dynamic conformational equilibria. To address this:

- Variable-Temperature NMR : Probe energy barriers between chair and twist-boat conformers by observing splitting patterns at low temperatures (e.g., –40°C in CDCl).

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G* level) with crystallographic data (e.g., β angles ~104.98° in monoclinic systems). Adjust solvent polarity parameters in simulations to match experimental conditions .

- Dynamic Light Scattering (DLS) : Assess aggregation states in solution, which may skew computational predictions .

Q. How can this compound be leveraged in polymer cross-linking, and what factors govern its reactivity with nucleophiles?

Methodological Answer: The sulfonate groups act as leaving groups, enabling nucleophilic substitution (S2) in polymer networks. Key considerations include:

- Nucleophile Strength : Primary amines (e.g., ethylenediamine) or thiols react efficiently at 60–80°C in polar aprotic solvents (DMF, DMSO).

- Steric Effects : The trans-1,4-cyclohexane backbone reduces steric hindrance, favoring bimolecular reactions.

- Catalysis : Add KI to enhance leaving-group ability via in situ iodide displacement.

Applications include epoxy resins and hydrogels, where cross-link density is tunable by adjusting stoichiometry and reaction time .

Q. What are the challenges in synthesizing enantiomerically pure derivatives, and how can diastereomeric resolution be achieved?

Methodological Answer: Racemization risks arise during sulfonation due to the cyclohexane ring’s chair-flipping. Mitigation strategies:

- Chiral Auxiliaries : Use (–)-menthol or Evans’ oxazolidinones to induce asymmetric sulfonation.

- Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation.

- Crystallization-Induced Diastereomer Resolution (CIDR) : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) to isolate enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.